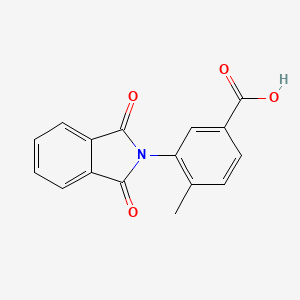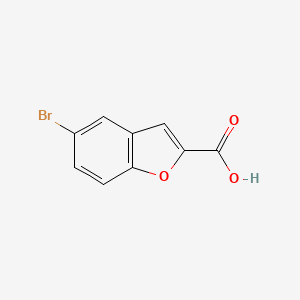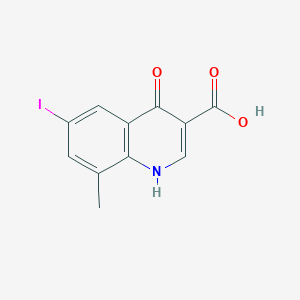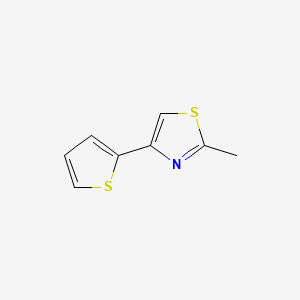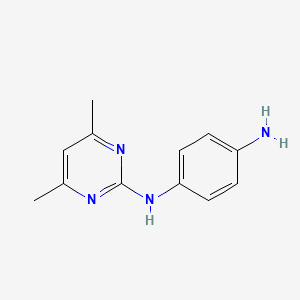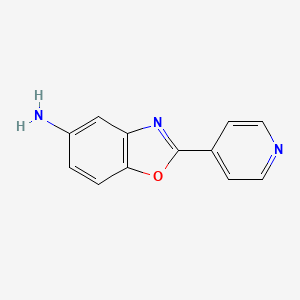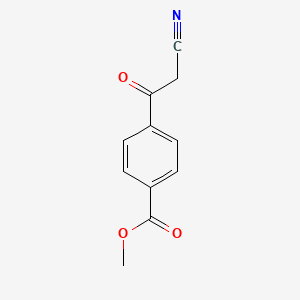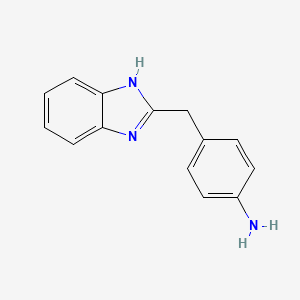
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole ring fused with a phenylamine group, making it a unique and versatile compound.
Mechanism of Action
Target of Action
The primary target of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is Trypsin-1 , a serine protease found in humans . Trypsin-1 plays a crucial role in the digestion of proteins in the digestive system. It also has other roles in various biological processes, including inflammation and cell signaling .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, making them a valuable scaffold in medicinal chemistry . The compound may bind to the active site of Trypsin-1, inhibiting its proteolytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs microwave synthesis, which offers better yields and reduced reaction times compared to conventional heating .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamine group allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents to the phenylamine group.
Scientific Research Applications
4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(4′-Amidino-4-hydroxybiphenyl-3-yl)-1H-benzimidazole-5-amidine: Known for its potent biological activity.
N-Methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles: Synthesized for their antioxidant activity.
Uniqueness: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine stands out due to its unique combination of the benzimidazole ring and phenylamine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYWRFRQUUYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296599 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99206-51-6 |
Source


|
| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
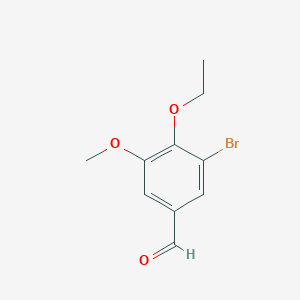
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

